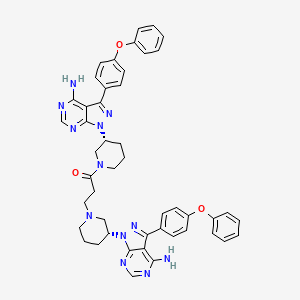![molecular formula C22H23N3O6 B3324864 (R)-7-(benzyloxy)-12-((R)-tetrahydrofuran-2-carbonyl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione CAS No. 1985607-68-8](/img/structure/B3324864.png)
(R)-7-(benzyloxy)-12-((R)-tetrahydrofuran-2-carbonyl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione
Overview
Description
(R)-7-(benzyloxy)-12-((R)-tetrahydrofuran-2-carbonyl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C22H23N3O6 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Drug Development
A study by Wang et al. (2022) highlights the synthesis of a compound similar to the one as an intermediate in the production of baloxavir marboxil. They utilized a sulfonate resin solid acid catalyst under microwave conditions for efficient synthesis. This methodology significantly reduced reaction time and improved production efficiency, demonstrating the compound's relevance in streamlining drug synthesis processes (Wang et al., 2022).
Potential Anti-Influenza Properties
Tang et al. (2021) explored the synthesis of novel substituted polycyclic pyridone derivatives, which included a compound structurally related to the one , for their potent anti-influenza virus activity. Their findings indicated that these compounds, including (R)-12-(5H-dibenzo[a,d][7]annulen-5-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione, exhibited promising anti-influenza properties (Tang et al., 2021).
Reactivity and Synthesis Variations
Mironovich et al. (2013) explored the reactivity of a similarcompound, focusing on the synthesis variations and reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives. This research provides insight into the chemical behavior of related compounds and their potential for various synthetic applications (Mironovich, Kostina, & Podol’nikova, 2013).
Application in Medicinal Chemistry
Kobelev et al. (2019) studied the cleavage of related pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones, leading to the synthesis of substituted 4-amino-1,2,4-triazines. The compounds obtained from these processes attract interest in medicinal chemistry and pharmacology, indicating the potential use of (R)-7-(benzyloxy)-12-((R)-tetrahydrofuran-2-carbonyl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione in developing new therapeutic agents (Kobelev et al., 2019).
Alkylation Studies
Mironovich, Ivanov, and Daeva (2019) conducted alkylation studies on similar pyrimido[4′,5′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives. This research contributes to understanding the alkylation reactions of these compounds, which is crucial for modifying their chemical properties for specific applications (Mironovich, Ivanov, & Daeva, 2019).
Fungicidal Activity
Ibrahim et al. (2009) synthesized new pyrido[1,2-b][1,2,4]triazines, closely related to the compound , and assessed their antifungal activities. The study highlights the potential application of these compounds in developing new fungicides (Ibrahim et al., 2009).
properties
IUPAC Name |
(3R)-2-[(2R)-oxolane-2-carbonyl]-11-phenylmethoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c26-16-8-9-24-19(20(16)31-13-15-5-2-1-3-6-15)22(28)23-10-12-29-14-18(23)25(24)21(27)17-7-4-11-30-17/h1-3,5-6,8-9,17-18H,4,7,10-14H2/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDDCLPCPODGLQ-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2C3COCCN3C(=O)C4=C(C(=O)C=CN42)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)N2[C@@H]3COCCN3C(=O)C4=C(C(=O)C=CN42)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



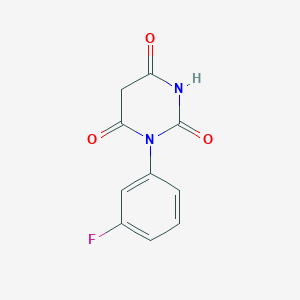

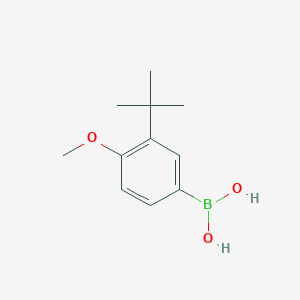
![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3324807.png)

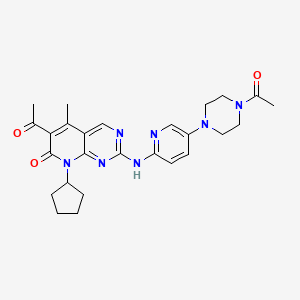
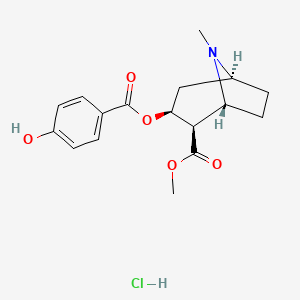

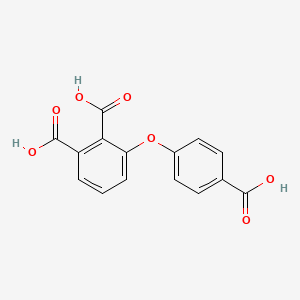
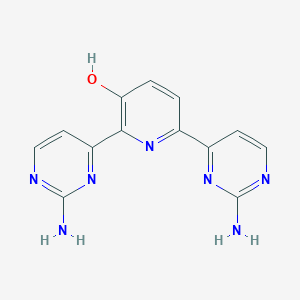

![3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B3324858.png)
